molecular formula C7H12F2O B13245799 3-Cyclobutyl-3,3-difluoropropan-1-ol

3-Cyclobutyl-3,3-difluoropropan-1-ol

Cat. No.: B13245799
M. Wt: 150.17 g/mol
InChI Key: BIGSFNGARCQTLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-3,3-difluoropropan-1-ol typically involves the reaction of cyclobutylmagnesium bromide with 3,3-difluoropropanal under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclobutyl-3,3-difluoropropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3,3-difluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-3,3-difluoropropan-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug discovery and materials science .

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

3-cyclobutyl-3,3-difluoropropan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9,4-5-10)6-2-1-3-6/h6,10H,1-5H2

InChI Key

BIGSFNGARCQTLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CCO)(F)F

Origin of Product

United States

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